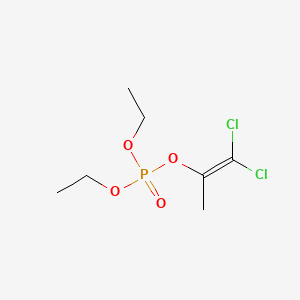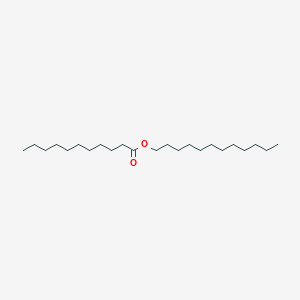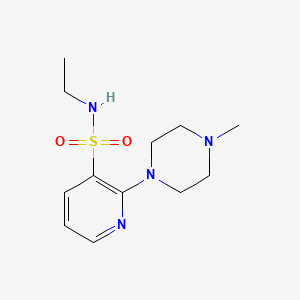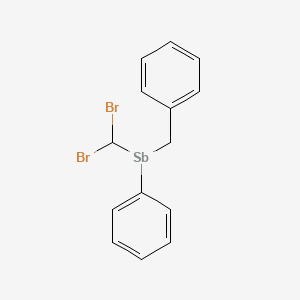
Benzyl(dibromomethyl)phenylstibane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(dibromomethyl)phenylstibane is an organoantimony compound characterized by the presence of a benzyl group, a dibromomethyl group, and a phenyl group attached to an antimony atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dibromomethyl)phenylstibane typically involves the reaction of triphenylstibine with benzyl bromide in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows:
Ph3Sb+BnBr+NBS→Ph2Sb(Bn)(CBr2H)
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of photochemical bromination techniques can also be employed to enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.
Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Reduction: Reduction of the dibromomethyl group can yield benzyl(phenyl)stibane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Benzylic alcohols
- Benzoic acids
- Substituted benzyl(phenyl)stibane derivatives .
Aplicaciones Científicas De Investigación
Benzyl(dibromomethyl)phenylstibane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of antimony-based pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Benzyl(dibromomethyl)phenylstibane involves its interaction with molecular targets through the antimony atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The dibromomethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparación Con Compuestos Similares
- Benzyl(phenyl)stibane
- Dibromomethyl(phenyl)stibane
- Triphenylstibine
Comparison: Benzyl(dibromomethyl)phenylstibane is unique due to the presence of both benzyl and dibromomethyl groups, which confer distinct reactivity and chemical properties. Compared to Benzyl(phenyl)stibane, the dibromomethyl group in this compound allows for additional substitution and oxidation reactions, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
38611-73-3 |
|---|---|
Fórmula molecular |
C14H13Br2Sb |
Peso molecular |
462.82 g/mol |
Nombre IUPAC |
benzyl-(dibromomethyl)-phenylstibane |
InChI |
InChI=1S/C7H7.C6H5.CHBr2.Sb/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;2-1-3;/h2-6H,1H2;1-5H;1H; |
Clave InChI |
MSPGVDDRHLLJNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Sb](C2=CC=CC=C2)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)

![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)


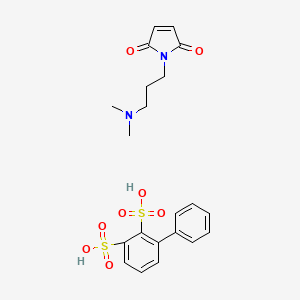
![1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride](/img/structure/B14673036.png)
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
